![molecular formula C15H20FNO2 B5657953 ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B5657953.png)
ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate-related compounds typically involves Knoevenagel condensation reactions, utilizing precursors like fluoro-benzaldehyde and ethyl acetoacetate in the presence of catalysts such as piperidine and trifluoroacetic acid. This process has been demonstrated in the synthesis of compounds with similar structures, indicating potential pathways for synthesizing ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure characterization of related compounds involves spectral studies and X-ray diffraction, confirming the molecular geometry and crystal system. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system, adopting a Z conformation about the C=C bond, which may provide insights into the structural characteristics of ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate (Kariyappa et al., 2016).
Chemical Reactions and Properties
Ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate and its derivatives likely participate in various chemical reactions, including nucleophilic substitution reactions facilitated by the presence of the fluorobenzyl group. These reactions can influence the compound's pharmacological profile, as seen in compounds with similar structures that exhibit affinity for various biological receptors (Suzuki et al., 2002).
Physical Properties Analysis
The physical properties of ethyl 1-(2-fluorobenzyl)-4-piperidinecarboxylate can be inferred from related compounds, which exhibit distinct crystal structures and solubility characteristics influenced by their molecular geometry and functional groups. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Faizi et al., 2016).
properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)12-7-9-17(10-8-12)11-13-5-3-4-6-14(13)16/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXHZHQLUBTZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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